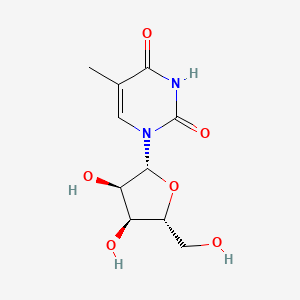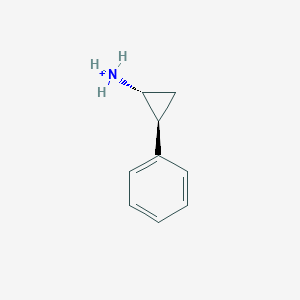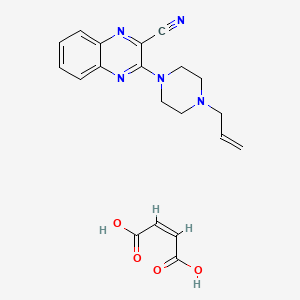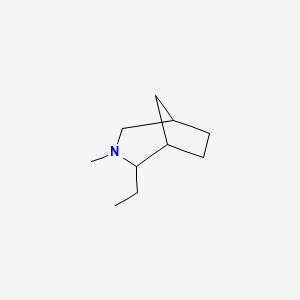
5-Méthyluridine
Vue d'ensemble
Description
La 5-Méthyluridine, également connue sous le nom de ribothymidine ou de thymine riboside, est un nucléoside pyrimidinique. Il s'agit du contrepartie ribonucléoside du désoxyribonucléoside thymidine, qui ne possède pas de groupe hydroxyle en position 2’. La this compound contient une base thymine liée à un sucre pentose ribose . C'est un solide blanc et l'une des modifications les plus courantes apportées à l'ARN cellulaire, se produisant presque universellement en position 54 des ARNt eucaryotes et bactériens .
Applications De Recherche Scientifique
La 5-Méthyluridine a un large éventail d'applications en recherche scientifique :
Chimie: Utilisée comme intermédiaire dans la synthèse de divers analogues de nucléosides.
Biologie: Joue un rôle dans la stabilisation des ARNt et d'autres ARN non codants.
Médecine: Impliquée dans le développement de médicaments antiviraux et de traitements contre le cancer.
Industrie: Utilisée dans la production d'analogues de nucléosides à des fins thérapeutiques.
5. Mécanisme d'Action
La this compound exerce ses effets principalement par son incorporation dans les molécules d'ARN. Elle stabilise l'ARNt en se produisant dans le bras T, qui est crucial pour le bon fonctionnement de la molécule . La méthylation à la position C5 de l'uridine, catalysée par la pyrimidine méthylation transférase, est essentielle pour son activité biologique .
Mécanisme D'action
Target of Action
5-Methyluridine (m5U), also known as ribothymidine, is a pyrimidine nucleoside . It is one of the most common modifications made to cellular RNA . The primary target of 5-Methyluridine is the RNA molecule, specifically at position 54 (part of the T arm) of eukaryotic and bacterial tRNA . This modification serves to stabilize the RNA molecule .
Mode of Action
5-Methyluridine modifications are obtained by methylation at the C5 position of uridine, catalyzed by pyrimidine methylation transferase . This modification results in the stabilization of the RNA molecule, particularly in the T arm of tRNA .
Biochemical Pathways
The biochemical pathway involved in the action of 5-Methyluridine is the RNA modification pathway. The methylation of uridine at the C5 position to form 5-Methyluridine is a key step in this pathway . This modification plays a crucial role in the stability of the RNA molecule, particularly in tRNA .
Result of Action
The result of the action of 5-Methyluridine is the stabilization of the RNA molecule, particularly in tRNA . This stabilization is crucial for the proper functioning of the RNA molecule in protein synthesis.
Analyse Biochimique
Biochemical Properties
5-Methyluridine is one of the most common modifications made to cellular RNA . It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule . The same “T-loop” motif occurs in many other forms of noncoding RNA such as tmRNA and rRNA .
Cellular Effects
5-Methyluridine modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase . This modification is related to the development of human diseases . Accurate identification of 5-Methyluridine modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .
Molecular Mechanism
The molecular mechanism of 5-Methyluridine involves its role in stabilizing the structure of tRNA . It is introduced mainly by tRNA-specific methyltransferase 2A and 2B . The methylation of uridine to form 5-Methyluridine is a crucial step in the post-transcriptional modification of RNA .
Temporal Effects in Laboratory Settings
It is known that 5-Methyluridine is a stable compound
Metabolic Pathways
5-Methyluridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, and inflammatory response . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) .
Subcellular Localization
5-Methyluridine is found almost universally in position 54 (part of the T arm) of eukaryotic and bacterial tRNA This suggests that it is localized in the cytoplasm where tRNA is typically found
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La 5-Méthyluridine peut être synthétisée enzymatiquement à partir d'adénosine et de thymine. Le processus implique une combinaison d'adénosine désaminase, de purine nucléoside phosphorylase, de pyrimidine nucléoside phosphorylase et de xanthine oxydase. L'adénosine est d'abord convertie en inosine par l'adénosine désaminase. La this compound et l'hypoxanthine sont ensuite synthétisées à partir de l'inosine et de la thymine par la purine nucléoside phosphorylase et la pyrimidine nucléoside phosphorylase. L'hypoxanthine formée est convertie en urate via la xanthine par la xanthine oxydase .
Méthodes de Production Industrielle
Dans les milieux industriels, la this compound peut être produite en utilisant des souches recombinantes d'Escherichia coli. Ces souches surexpriment la purine nucléoside phosphorylase, l'uridine phosphorylase et la thymidine phosphorylase. Les cultures de ces souches sont utilisées directement pour synthétiser la this compound à partir de la thymine .
Analyse Des Réactions Chimiques
Types de Réactions
La 5-Méthyluridine subit diverses réactions chimiques, notamment la méthylation, l'oxydation et la substitution.
Réactifs et Conditions Communs
Méthylation: Catalysée par la pyrimidine méthylation transférase, qui ajoute un groupe méthyle à la position C5 de l'uridine.
Oxydation: Implique l'utilisation d'agents oxydants tels que la xanthine oxydase.
Substitution: Implique le remplacement de groupes fonctionnels, souvent facilité par les nucléoside phosphorylases.
Produits Principaux
Les principaux produits formés à partir de ces réactions comprennent la 5-méthylcytidine et la 5-méthyl-2’-désoxycytidine .
Comparaison Avec Des Composés Similaires
Composés Similaires
5-Méthylcytosine: Un autre nucléoside méthylé impliqué dans la régulation de l'expression des gènes.
3-Méthyluridine: Une uridine méthylée avec un groupe méthyle en position C3.
Unicité
La 5-Méthyluridine est unique en raison de son occurrence spécifique dans le bras T de l'ARNt, ce qui n'est pas communément observé dans d'autres nucléosides. Cette modification est cruciale pour la stabilité et le bon fonctionnement des molécules d'ARNt .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163348 | |
| Record name | Thymine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1463-10-1 | |
| Record name | 5-Methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMINE RIBOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 187 °C | |
| Record name | Ribothymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)





